molecular formula C7H15NO2 B156689 N,N-Dimethyl-L-Valine CAS No. 2812-32-0

N,N-Dimethyl-L-Valine

Cat. No. B156689
CAS RN: 2812-32-0
M. Wt: 145.2 g/mol
InChI Key: APGLTERDKORUHK-LURJTMIESA-N
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Description

N,N-Dimethyl-L-Valine is a derivative of the essential amino acid L-valine, which is important for protein synthesis in mammals. The modification of L-valine by dimethylation may affect its physical, chemical, and biological properties, potentially leading to applications in various fields, including chromatography, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of N,N-dimethyl-L-valine derivatives has been explored in several studies. For instance, the synthesis of N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide has been described, which shows excellent stereoselectivity for various classes of compounds when used as a stationary phase in gas-liquid chromatography . Another study details the synthesis method of N-[7-(3,7-dimethyl-1,6-octadien-3-yl)-4-indolyl]-N-methyl-L-valine esters, which are essential precursors for tumor promoters . These methods highlight the versatility of N,N-dimethyl-L-valine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-L-valine derivatives can significantly influence their properties. For example, the crystal structure of N-valine-2-(3,5-dimethy-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide has been determined, revealing that the molecule is not planar and the thiadiazine ring is orthogonal to the plane passing through the aromatic ring . This non-planarity and the specific orientation of the rings can affect the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of N,N-dimethyl-L-valine derivatives can be inferred from their molecular structure. The steric hindrance and non-planarity observed in some derivatives may restrict rotation around certain bonds, influencing the outcome of chemical reactions . Additionally, the presence of dimethylamides in N,N-dimethyl-L-valine derivatives can lead to the formation of associated dimers through intermolecular hydrogen bonding, as seen in association studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethyl-L-valine derivatives are closely related to their molecular structure and the nature of their substituents. For example, the self-association of N,N-dimethylamides in carbon tetrachloride has been studied, revealing that the associated species is a dimer formed by two intermolecular hydrogen bonds . The thermodynamic quantities for the association have been determined, showing that derivatives with bulkier side chains have stronger intermolecular hydrogen bonding . Furthermore, the topological analysis of supramolecular chains of N-salicylidene-L-valine complexes provides insight into the structural features and potential reactivity of these compounds .

Scientific Research Applications

Synthesis and Derivatives

  • N,N-Dimethyl-L-Valine has been utilized in the synthesis of N,N-dimethyl derivatives of neutral amino acids, like glycine, L-alanine, L-leucine, and L-phenylalanine, by catalytic reductive condensation with formaldehyde. The N-oxides of these derivatives were synthesized by oxidizing the N,N-dimethyl derivatives, showing potential in various synthetic applications (Ikutani, 1968).

Chemical Properties and Interactions

  • N,N-Dimethylamino acids like N,N-Dimethyl-L-Valine have been studied as (N, O)-chelating monoanionic ligands in the formation of Cp*IrCl complexes. These complexes exhibit significant diastereoselectivity and provide insights into the structure and interactions of these amino acid derivatives in metal coordination (Grotjahn, Joubran, & Hubbard, 1996).

Association Studies

  • The self-association of N,N-Dimethyl-L-Valine derivatives in solutions like carbon tetrachloride has been investigated. These studies provide valuable insights into the hydrogen bonding and thermodynamic properties of such derivatives, which are essential for understanding their behavior in various solvents and potential applications in material science (Mizuno, Nishio, & Shindo, 1979).

Biochemical and Biophysical Studies

  • Research has been conducted on the binding motifs of protonated heterodimers containing valine and amines, providing insights into the gas-phase basicity and structural preferences of valine and its derivatives. Such studies are crucial in understanding the biophysical properties of amino acids and their applications in biochemistry and molecular biology (O'Brien et al., 2009).

Microbial Production

  • N,N-Dimethyl-L-Valine is linked to the microbial production of L-valine, an essential amino acid. Studies on Corynebacterium glutamicum have shown how metabolic engineering can enhance the production of L-valine, demonstrating the significance of amino acid derivatives in industrial microbiology and biotechnology (Wang, Zhang, & Quinn, 2018).

Safety And Hazards

N,N-Dimethyl-L-Valine is not for human or veterinary use . It should be considered hazardous until further information becomes available .

properties

IUPAC Name

(2S)-2-(dimethylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGLTERDKORUHK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451600
Record name N,N-Dimethyl-L-Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-L-Valine

CAS RN

2812-32-0
Record name N,N-Dimethyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2812-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-L-Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(dimethylamino)-3-methylbutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
Y Ikutani - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
The N,N-dimethyl derivatives of neutral amino acids, such as glycine. L-alanine, DL-alanine, L-valine, DL-valine, L-leucine, L-phenylalanine, and L-tyrosine, were prepared by the …
Number of citations: 19 www.journal.csj.jp
LW Doner, PJ Cavender - Journal of Food Science, 1988 - Wiley Online Library
Reversed‐phase HPLC with an aqueous mobile phase containing the chiral ligand‐exchanger Cu 11 / (N,N‐dimethyl‐L‐valine) 2 resolved the enantiomeric a‐hydroxy acids, D‐ and L‐…
Number of citations: 29 ift.onlinelibrary.wiley.com
M Tsuda, Y Kasai, K Komatsu, T Sone, M Tanaka… - Organic …, 2004 - ACS Publications
A novel pentacyclic alkaloid, citrinadin A (1), was isolated from the cultured broth of the fungus Penicillium citrinum, which was separated from a marine red alga, and the structure was …
Number of citations: 163 pubs.acs.org
GR Pettit, JK Srirangam, SB Singh… - Journal of the …, 1996 - pubs.rsc.org
Total synthesis of the extraordinary antineoplastic constituent, dolastatin 10, from the Indian Ocean mollusc Dolabella auricularia has been summarized. The final synthetic step involved …
Number of citations: 52 pubs.rsc.org
S Bhawsar, R Kale, P Deshpande, R Yeole… - Bioorganic & Medicinal …, 2021 - Elsevier
Levonadifloxacin is a parenteral anti-MRSA benzoquinolizine antibacterial drug recently launched as, EMROK in India to treat acute bacterial skin and skin structure infections (ABSSSI) …
Number of citations: 10 www.sciencedirect.com
VA Davankov, SV Rogozhin, AA Kurganov - … of the Academy of Sciences of …, 1974 - Springer
Conclusions 1. The circular dichroism (CD) spectra of biscomplexes of Cu(II) with a series of derivatives of L-alanine, L-valine, L-proline, and L-hydroxyproline, possessing methyl and …
Number of citations: 1 link.springer.com
Y Hashiba, S Mori, I Huang, Y Morioka… - Asian Journal of …, 2023 - Wiley Online Library
Efficient N‐methylation is highly required for the synthesis of N‐methylated α‐amino acids and peptides, both of which are essential motifs in biochemical applications. Herein, we report …
Number of citations: 2 onlinelibrary.wiley.com
I Benecke - Journal of Chromatography A, 1984 - Elsevier
A high-performance liquid chromatographic method for enantiomeric separation of free 2-hydroxy acids is described. Reversed-phase chromatography and copper(II) complexes of N,N-…
Number of citations: 44 www.sciencedirect.com
VA Davankov, SV Rogozhin, AA Kurganov… - Bulletin of the Academy …, 1974 - Springer
Conclusions The apparent deviations from additivity of the contributions of the Ligands to the circular dichroism spectra and to the electronic spectra of a mixed complex of the L-amino …
Number of citations: 3 link.springer.com
VA Davankov, SV Rogozhin, AA Kurganov… - Journal of Inorganic and …, 1975 - Elsevier
Stereoselectivity phenomena have been studied in the copper(II) bis-complexes of a series of natural bidentate α-amino acids substituted at the nitrogen atom with methyl and benzyl …
Number of citations: 57 www.sciencedirect.com

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